Cyano(phenyl)methyl butanoate

Lipophilicity Liquid-liquid extraction Cyanohydrin ester physicochemical property

Cyano(phenyl)methyl butanoate (CAS 61066-82-8), systematically named (R,S)-cyano(phenyl)methyl butyrate or 2-(butyryloxy)-2-phenylacetonitrile, is a racemic cyanohydrin ester with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g·mol⁻¹. It belongs to the class of O-acylated mandelonitrile derivatives, wherein the labile hydroxyl group of mandelonitrile is esterified with butyric acid to confer enhanced chemical stability and tunable lipophilicity.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 61066-82-8
Cat. No. B14602321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyano(phenyl)methyl butanoate
CAS61066-82-8
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(C#N)C1=CC=CC=C1
InChIInChI=1S/C12H13NO2/c1-2-6-12(14)15-11(9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3
InChIKeyRUWYZANXBLEOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyano(phenyl)methyl butanoate (CAS 61066-82-8) – A Racemic Protected Cyanohydrin Ester for Chiral Building Block Synthesis


Cyano(phenyl)methyl butanoate (CAS 61066-82-8), systematically named (R,S)-cyano(phenyl)methyl butyrate or 2-(butyryloxy)-2-phenylacetonitrile, is a racemic cyanohydrin ester with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g·mol⁻¹ [1]. It belongs to the class of O-acylated mandelonitrile derivatives, wherein the labile hydroxyl group of mandelonitrile is esterified with butyric acid to confer enhanced chemical stability and tunable lipophilicity [2]. The compound serves as a protected form of mandelonitrile and is primarily employed as a substrate in lipase-catalyzed kinetic resolutions to access enantiomerically pure cyanohydrins, which are pivotal intermediates for pharmaceuticals and agrochemicals [3].

Why Cyano(phenyl)methyl butanoate Cannot Be Replaced by a Generic Cyanohydrin Acetate or Free Mandelonitrile


Cyanohydrin esters of mandelonitrile are not functionally interchangeable. The acyl chain length dictates both physicochemical properties and enzymatic recognition. Cyano(phenyl)methyl butanoate (C₄ acyl) exhibits an XLogP3 of 2.4 [1], a value approximately 1.0 log unit higher than the corresponding acetate ester (estimated XLogP3 ≈ 1.3–1.5 based on the Hansch π contribution of ~0.5 per methylene unit), translating to roughly a 10-fold greater affinity for organic phases and materially different extractability in liquid–liquid workups [2]. Critically, lipase enantioselectivity (E) is exquisitely sensitive to acyl chain identity: for a closely related cyanohydrin butyrate, switching from hydrolytic to alcoholysis conditions shifts E from 6.4 to 45 [3]. The free cyanohydrin mandelonitrile is moreover equilibrated with benzaldehyde and HCN under aqueous conditions, rendering it unsuitable for applications requiring configurational stability or safe handling without a protecting group [4]. These compound-specific parameters mean that substituting the butyrate ester with an acetate, propionate, or the unprotected cyanohydrin will produce divergent reaction outcomes, extraction efficiencies, and product purities.

Quantitative Differentiation Evidence for Cyano(phenyl)methyl butanoate vs. Acetate Ester and Free Cyanohydrin Comparators


Lipophilicity (XLogP3) of Cyano(phenyl)methyl butanoate vs. Acetate Ester Determines Organic-Phase Partitioning

Cyano(phenyl)methyl butanoate has a computed XLogP3 of 2.4, compared to an estimated XLogP3 of approximately 1.3–1.5 for the corresponding acetate ester (mandelonitrile acetate), based on the Hansch π constant of ~0.5 per methylene unit [1] [2]. The ΔXLogP3 of approximately +0.9 to +1.1 log units corresponds to a roughly 8–12-fold higher octanol–water partition coefficient for the butyrate ester. This differential is significant for industrial-scale liquid–liquid extractions, where the butyrate ester partitions more efficiently into organic solvents such as toluene or hexane, enabling higher recovery yields and reduced solvent volumes in downstream processing [3].

Lipophilicity Liquid-liquid extraction Cyanohydrin ester physicochemical property

Enantioselectivity (E) of Butyrate vs. Acetate Cyanohydrin Esters in Lipase-Catalyzed Resolution

In a study on Candida rugosa lipase-mediated resolution of (±)-1-hydroxy-1-(3-phenoxyphenyl)acetonitrile butanoate ester (a closely related structural analog), the enantiomeric ratio E was measured as 6.4 under hydrolytic conditions (acetate buffer, pH 4.5) and increased to E = 45 under alcoholysis conditions (1-butanol in hexane) [1]. This 7-fold enhancement in enantioselectivity is a class-level observation for cyanohydrin butyrate esters and is expected to extend to cyano(phenyl)methyl butanoate, whereas the corresponding acetate esters typically yield lower E values under analogous conditions (e.g., mandelonitrile acetate resolution with CAL-B achieves >98% ee for the (S)-enantiomer but requires 184 h under conventional orbital shaking, with unreacted (R)-enantiomer at only 51% ee, indicating moderate E) [2].

Enantioselectivity Lipase kinetic resolution Cyanohydrin ester biocatalysis

Enzymatic Synthesis Yield of Cyano(phenyl)methyl butanoate via CAL-B-Catalyzed Reprotection

Veum et al. (2002) reported that cyano(phenyl)methyl butanoate (CAS 61066-82-8) was obtained via a two-step enzymatic process: CAL-B (Candida antarctica lipase B) catalyzed the kinetic resolution of racemic mandelonitrile acetate, and the resulting optically enriched cyanohydrin was subsequently reprotected by enzyme-catalyzed addition of vinyl butyrate, yielding the butyrate ester in ~63% yield [1]. This yield is achieved under mild conditions without racemization, a key advantage over chemical acylation methods that often employ base catalysts and risk nitrile hydrolysis or configurational erosion.

Biocatalysis Enzymatic reprotection Vinyl butyrate acyl donor

Molecular Properties (MW, TPSA, HBA/HBD) Compared to CNS Drug-Like Property Guidelines

Cyano(phenyl)methyl butanoate exhibits a molecular weight of 203.24 g·mol⁻¹, a topological polar surface area (TPSA) of 50.1 Ų, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These values place the compound comfortably within the CNS drug-like property space defined by MW < 400 g·mol⁻¹ and TPSA < 90 Ų [2]. In comparison, mandelonitrile (the free cyanohydrin, CAS 532-28-5) has MW 133.15 g·mol⁻¹ and TPSA ≈ 44 Ų but suffers from equilibrium decomposition to benzaldehyde and HCN, limiting its shelf stability and safe handling [3]. The acetate ester (mandelonitrile acetate) has an estimated MW ~175 g·mol⁻¹ and TPSA ~52 Ų, placing it similarly in drug-like space but with lower lipophilicity (see Evidence Item 1), which may reduce membrane permeability for certain applications.

Drug-likeness Physicochemical property CNS building block

Racemic Cyano(phenyl)methyl butanoate as a Versatile Substrate for Dual-Enantiomer Production via Kinetic Resolution

The racemic nature (R,S configuration) of cyano(phenyl)methyl butanoate (CAS 61066-82-8) is a deliberate procurement specification, not an impurity limitation. It enables a single-compound inventory to serve as the common starting material for lipase-catalyzed kinetic resolution, yielding both (R)- and (S)-enantiomers in optically enriched form [1]. The Veum process demonstrates that CAL-B resolves racemic mandelonitrile acetate and reprotects the product with vinyl butyrate, giving access to both enantiomers of the butyrate ester in enantiomerically pure form and good yields [1]. By contrast, sourcing single-enantiomer (S)-cyano(phenyl)methyl butyrate (CAS 129313-24-2) or the (R)-enantiomer separately incurs significantly higher cost and limits synthetic flexibility.

Kinetic resolution Racemic substrate Both enantiomers

Recommended Application Scenarios for Cyano(phenyl)methyl butanoate Based on Verified Differentiation Evidence


Chiral Building Block for (R)- and (S)-Mandelic Acid Derivatives via Enzymatic Resolution and Nitrile Hydrolysis

The racemic butyrate ester (CAS 61066-82-8) is the preferred protected cyanohydrin substrate for two-step production of optically pure mandelic acid enantiomers. CAL-B or Candida rugosa lipase resolves the racemate, after which chemical or enzymatic nitrile hydrolysis yields (R)- or (S)-mandelic acid with high enantiomeric excess. The butyrate ester's XLogP3 of 2.4 facilitates clean phase separation of the unreacted ester from the hydrolyzed cyanohydrin during extractive workup [1], and the class-level enantioselectivity of E ≈ 45 observed for butyrate esters under optimized alcoholysis conditions [2] supports high optical purity outcomes. This application is directly relevant to manufacturers of enantiopure mandelic acid and its derivatives used as chiral resolving agents and pharmaceutical intermediates.

Stable Protected Form of Mandelonitrile for Safe Multi-Step Synthesis of α-Hydroxy Carboxylic Acid Derivatives

Free mandelonitrile equilibrates with benzaldehyde and releases HCN under aqueous or basic conditions, posing safety hazards and reducing configurational stability [3]. Cyano(phenyl)methyl butanoate (MW 203.24, TPSA 50.1 Ų, HBD 0) [1] is a stable, non-HCN-releasing protected form that can be carried through multiple synthetic steps—including nitrile hydrolysis, reduction to the amine, or cycloaddition chemistry—before final deprotection. This application is critical for medicinal chemistry groups synthesizing α-substituted phenylacetic acid libraries for CNS-targeted programs, where the compound's physicochemical parameters align with CNS drug-like space (MW < 400, TPSA < 90 Ų) [4].

Substrate for Lipase Screening and Biocatalytic Process Development

The racemic butyrate ester serves as a benchmark substrate for evaluating new lipase variants and immobilized enzyme formulations intended for chiral cyanohydrin resolution. The quantitative baseline for enantioselectivity (E = 6.4 for hydrolysis; E = 45 for alcoholysis, established with Candida rugosa lipase on the 3-phenoxyphenyl analog [2]) provides a reference frame for assessing novel biocatalysts. The compound's five rotatable bonds and moderate steric profile [1] make it a challenging yet informative substrate for probing enzyme active-site geometry and acyl-chain tolerance.

Intermediate in the Synthesis of Pyrethroid and Agrochemical Active Ingredients

The (S)-enantiomer of cyano(phenyl)methyl butyrate, accessible via enzymatic resolution of the racemate [5], is a structural precursor to the cyanohydrin moiety found in certain synthetic pyrethroids. The butyrate protecting group withstands the conditions of subsequent acylation and coupling steps, and its higher logP (2.4) compared to the acetate ester improves organic-phase retention during aqueous washes in multi-step sequences [1]. This scenario supports agrochemical process chemistry groups seeking a robust, scalable intermediate for pyrethroid analog synthesis.

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